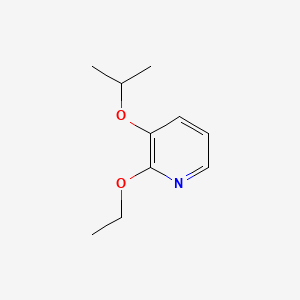

2-Ethoxy-3-isopropoxypyridine

Description

2-Ethoxy-3-isopropoxypyridine is a pyridine derivative featuring ethoxy (–OCH₂CH₃) and isopropoxy (–OCH(CH₃)₂) substituents at the 2- and 3-positions, respectively. For instance, ethoxy-substituted pyridines are often utilized in pharmaceutical intermediates, agrochemicals, and ligands for metal coordination due to their electron-donating and steric effects .

Properties

IUPAC Name |

2-ethoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-4-12-10-9(13-8(2)3)6-5-7-11-10/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYXZQKEFVBOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716548 | |

| Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-22-5 | |

| Record name | Pyridine, 2-ethoxy-3-(1-methylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330750-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-isopropoxypyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol and isopropyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethoxy and isopropoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-isopropoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Ethoxy-3-isopropoxypyridine has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and isopropoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

The position and nature of substituents on pyridine significantly influence chemical reactivity, solubility, and spectroscopic properties. Below is a comparative analysis of key analogs:

Key Observations:

- Electron Effects : The ethoxy group’s electron-donating nature increases the electron density of the pyridine ring, affecting its basicity and interaction with electrophiles.

- Molecular Weight: 2-Ethoxy-3-isopropoxypyridine likely has a higher molecular weight (~195–210 g/mol) compared to analogs with single substituents (e.g., 222 g/mol for diisopropylamino derivatives) .

Spectroscopic and Analytical Data

- NMR Spectroscopy : Ethoxy groups typically show $ ^1H $-NMR signals at δ 1.2–1.4 (triplet, –CH₂CH₃) and δ 3.4–3.6 (quartet, –OCH₂–). Isopropoxy groups exhibit δ 1.2 (doublet, –CH(CH₃)₂) and δ 3.7–4.0 (septet, –OCH–) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 222 for diisopropylamino derivatives) and fragmentation patterns help confirm substituent identities .

Physicochemical Properties

- Solubility : Ethoxy and isopropoxy groups increase hydrophobicity compared to hydroxylated pyridines. For example, 3-Acetylpyridine (Log Kow = 0.57) is less hydrophobic than ethoxy analogs (estimated Log Kow > 2.0) .

- Stability : Steric protection from isopropoxy groups may enhance stability against oxidation compared to methoxy derivatives .

Biological Activity

2-Ethoxy-3-isopropoxypyridine (C10H15NO2) is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes both ethoxy and isopropoxy functional groups. Understanding its biological activity can provide insights into its possible therapeutic applications and mechanisms of action.

- Molecular Formula : C10H15NO2

- Molecular Weight : 185.23 g/mol

- CAS Number : 54758819

- Structure : The compound features a pyridine ring substituted with ethoxy and isopropoxy groups, influencing its solubility and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyridine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may also exhibit such activity.

- Anti-inflammatory Effects : Some research highlights the anti-inflammatory potential of pyridine derivatives. The presence of the ethoxy and isopropoxy groups may enhance the compound's ability to inhibit inflammatory mediators.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of various pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's potential as an antimicrobial agent.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (standard antibiotic) | 16 |

Study 2: Anti-inflammatory Activity

In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound exhibited a dose-dependent response, suggesting its potential as an anti-inflammatory agent.

| Concentration (µM) | Cytokine Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Study 3: Cytotoxic Effects on Cancer Cells

A research study evaluated the cytotoxic effects of various pyridine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that this compound significantly inhibited cell viability at concentrations above 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or bacterial metabolism, leading to reduced activity.

- Receptor Modulation : It could bind to receptors on cell membranes, influencing signal transduction pathways that regulate inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.